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Compound of Interest

Compound Name: 2-(2-Phenoxyethoxy)ethanol

CAS No.: 104-68-7

Cat. No.: B093071 Get Quote

Executive Summary & Chemical Identity
Diethylene glycol monophenyl ether (DEGPhE) is a glycol ether widely used as a solvent for

resins, dyes, and as a coalescent in coatings. Unlike the more common preservative

Phenoxyethanol (Ethylene glycol monophenyl ether), DEGPhE contains an additional ethoxy

unit, altering its polarity, boiling point, and spectral signature.

IUPAC Name: 2-(2-Phenoxyethoxy)ethanol[1][2][3][4][5][6]

CAS Number: 104-68-7[2][3][4][5][6][7][8][9][10]

Molecular Formula: C₁₀H₁₄O₃[3]

Molecular Weight: 182.22 g/mol

Synonyms: Phenyl carbitol; Phenoxydiglycol; 2-(2-Phenoxyethoxy)ethan-1-ol.[1][3]

Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary tool for distinguishing DEGPhE from lower molecular weight

homologs. The fragmentation pattern is dominated by ether cleavage and the stability of the

phenoxy radical.

Fragmentation Analysis (EI, 70 eV)
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The electron ionization (EI) spectrum exhibits a distinct molecular ion and a characteristic base

peak derived from the glycol chain.

m/z (Mass-to-
Charge)

Relative
Abundance (%)

Fragment
Assignment

Mechanistic Origin

182 ~26.3 [M]⁺
Molecular Ion (Stable

aromatic ether)

94 ~76.5 [C₆H₆O]⁺

Phenol radical cation

(Ph-OH)

rearrangement

77 ~52.4 [C₆H₅]⁺
Phenyl cation (Loss of

glycol chain + oxygen)

45 100 (Base Peak) [C₂H₅O]⁺

Hydroxyethyl cation

(Terminal glycol

cleavage)

Fragmentation Pathway Visualization
The following diagram illustrates the logical cleavage pathways leading to the observed mass

spectrum.

Figure 1: Proposed Fragmentation Pathway for Diethylene Glycol Monophenyl Ether (EI-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural confirmation. The molecule possesses two distinct

domains: the aromatic ring and the diethylene glycol chain.
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¹H NMR Data (400 MHz, CDCl₃)
Solvent Reference: 7.26 ppm (CHCl₃)

Key Feature: The glycol chain appears as four distinct triplets/multiplets due to the

asymmetry introduced by the phenoxy group.

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

7.25 – 7.30 Multiplet 2H Ar-H (meta) Aromatic Ring

6.93 – 7.00 Multiplet 3H Ar-H (ortho/para) Aromatic Ring

4.10 – 4.15 Triplet 2H Ph-O-CH₂-
Ether (Phenoxy

adjacent)

3.85 – 3.90 Triplet 2H -CH₂-O-CH₂- Ether (Internal)

3.70 – 3.75 Triplet 2H -O-CH₂-CH₂OH Ether (Internal)

3.60 – 3.65 Triplet 2H -CH₂-OH Terminal Alcohol

2.40 – 2.80 Broad Singlet 1H -OH
Hydroxyl

(Exchangeable)

¹³C NMR Data (100 MHz, CDCl₃)
Solvent Reference: 77.16 ppm (CDCl₃)
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Shift (δ, ppm) Carbon Type Assignment

158.6 Quaternary C-O (Ar-Ipso)

129.5 CH C-H (Ar-Meta)

121.1 CH C-H (Ar-Para)

114.6 CH C-H (Ar-Ortho)

72.5 CH₂ -O-CH₂-CH₂OH

69.8 CH₂ Ph-O-CH₂-CH₂-

67.4 CH₂ Ph-O-CH₂-

61.8 CH₂ -CH₂-OH

Infrared (IR) Spectroscopy Profiling
IR spectroscopy is utilized primarily for rapid identification of functional groups and monitoring

water content (hygroscopicity).

O-H Stretch (3350–3450 cm⁻¹): Strong, broad band indicating the terminal alcohol.

C-H Stretch (2860–2950 cm⁻¹): Sharp peaks corresponding to the aliphatic methylene

groups (-CH₂-).

Aromatic C=C (1580–1600 cm⁻¹): Characteristic "breathing" modes of the benzene ring.

C-O-C Ether Stretch (1050–1250 cm⁻¹): Strong bands. The alkyl-aryl ether (Ph-O-C)

typically appears ~1240 cm⁻¹, while the aliphatic ether (C-O-C) appears ~1100 cm⁻¹.

Experimental Protocols
Protocol A: Sample Preparation for GC-MS

Objective: Impurity profiling and identification.

Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Concentration: 1 mg/mL (1000 ppm).
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Method:

Dissolve 10 mg of DEGPhE in 10 mL of solvent.

Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Inject 1 µL into GC-MS (Split ratio 10:1).

Column: DB-5ms or equivalent (30m x 0.25mm).

Temp Program: 50°C (hold 2 min) → 10°C/min → 280°C (hold 5 min).

Protocol B: Impurity Differentiation (Phenoxyethanol vs. DEGPhE)
Researchers often encounter mixtures. Use this logic flow to distinguish them.
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Figure 2: Logic flow for distinguishing DEGPhE from its mono-ether homolog.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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